REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([CH2:5][C:6]([CH2:8][C:9]([O:11][CH3:12])=[O:10])=O)=[O:4].C1(C)C=CC(S(O)(=O)=O)=CC=1.[NH3:24].O>C1C=CC=CC=1.CCCCCC.CCOCC>[NH2:24][C:6]([CH2:8][C:9]([O:11][CH3:12])=[O:10])=[CH:5][C:3]([O:2][CH3:1])=[O:4]
|
Name
|
|
Quantity
|
44.1 mL
|
Type
|
reactant
|
Smiles
|
COC(=O)CC(=O)CC(=O)OC
|
Name
|
|
Quantity
|
0.19 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
stirred slowly overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The bubbling of NH3 gas and azeotropic removal of water
|
Type
|
CUSTOM
|
Details
|
to give a total 5 ml of water
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to give an amber oil, 50.75 g
|
Type
|
ADDITION
|
Details
|
added until cloudy
|
Type
|
CUSTOM
|
Details
|
to afford a crystalline product
|
Type
|
FILTRATION
|
Details
|
This crystalline was collected by filtration
|
Type
|
WASH
|
Details
|
washed once with 1/1 of ether/hexane
|
Type
|
CUSTOM
|
Details
|
to give 44.55 g (85.75%) of crystalline, mp 47°-50° C.
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
NC(=CC(=O)OC)CC(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |